Microstegiol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of microstegiol involves multiple steps, including the Nicholas reaction, which is a key organometallic transformation . The synthesis starts with the preparation of propargyldicobalt cations, followed by selective condensation reactions with derivatives of naphthalene-2,7-diol . The final steps involve ring-closing metathesis and Friedel-Crafts reactions to form the cyclohepta[de]naphthalene skeleton . The total synthesis of this compound was accomplished in 15 steps with an overall yield of 7.2% from 2,7-dihydroxynaphthalene .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and limited natural availability. Most of the production is carried out in research laboratories for scientific studies .
Chemical Reactions Analysis
Types of Reactions: Microstegiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are often used for further biological and chemical studies .
Scientific Research Applications
Microstegiol has several scientific research applications due to its unique structure and biological activities :
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential anti-inflammatory and anticancer activities.
Industry: Explored for its use in developing new pharmaceuticals and bioactive compounds.
Mechanism of Action
Microstegiol exerts its effects through various molecular targets and pathways . It has been found to inhibit lipid peroxidation and cyclooxygenase 2 (COX-2) activity, which are key pathways involved in inflammation and cancer . Additionally, this compound induces cell cycle arrest in cancer cells, leading to inhibited cell growth .
Comparison with Similar Compounds
Microstegiol is unique among diterpenes due to its rearranged abietane skeleton . Similar compounds include:
Oxothis compound: Another rearranged abietane diterpene with similar biological activities.
Salvibretol: A diterpene with a cyclohepta[de]naphthalene skeleton, similar to this compound.
Oxosalvibretol: A derivative of salvibretol with additional oxygen functionalities.
This compound stands out due to its distinctive structure and the specific biological pathways it targets, making it a valuable compound for scientific research .
Properties
IUPAC Name |
(1S)-1-hydroxy-8,13,13-trimethyl-3-propan-2-yltricyclo[7.4.1.05,14]tetradeca-3,5(14),6,8-tetraen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-12(2)16-11-14-9-8-13(3)15-7-6-10-19(4,5)20(22,17(14)15)18(16)21/h8-9,11-12,22H,6-7,10H2,1-5H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXMQGXACFNMEM-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(C3(C2=C(C=C1)C=C(C3=O)C(C)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CCCC([C@@]3(C2=C(C=C1)C=C(C3=O)C(C)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143246-41-7 | |
Record name | Microstegiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143246417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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